

A Technical Guide to the Molar Extinction Coefficient of Cyanine5.5 NHS Ester

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Compound of Interest

Compound Name: *Cyanine5.5 NHS ester
tetrafluoroborate*

Cat. No.: *B15555424*

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Abstract

Cyanine5.5 (Cy5.5) NHS ester is a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in research and diagnostic applications.[1] Its utility stems from high molar extinction coefficient, spectral properties that minimize background autofluorescence, and a reactive N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines. [2][3] A precise understanding of its molar extinction coefficient (ϵ) is fundamental for accurate quantification, ensuring reproducibility in labeling reactions, and calculating the degree of labeling (DOL) of conjugates. This guide provides an in-depth analysis of the physicochemical properties of Cy5.5 NHS ester, detailed protocols for its experimental determination and use in bioconjugation, and expert insights into achieving consistent and reliable results.

Core Physicochemical Properties of Cyanine5.5 NHS Ester

The functionality of Cy5.5 NHS ester is dictated by its chemical structure and resulting spectroscopic characteristics. As a member of the cyanine dye family, it features a polymethine chain flanked by two indolenine rings. The NHS ester moiety provides reactivity towards nucleophilic primary amines, found on lysine residues and the N-terminus of proteins.[2][4]

Spectroscopic Profile

The defining features of a fluorophore are its absorbance and emission maxima, molar extinction coefficient, and quantum yield. These parameters for Cy5.5 NHS ester are summarized below. It is critical to note that these values can exhibit slight variations depending on the solvent environment and the specific manufacturer.

Parameter	Value	Source
Molar Extinction Coefficient (ϵ)	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[2][5][6]
Excitation Maximum (λ_{ex})	~673 - 684 nm	[1][5][6]
Emission Maximum (λ_{em})	~693 - 710 nm	[5][6][7]
Quantum Yield (Φ)	~0.2	[5][6]
Recommended Solvents	DMSO, DMF	[2][7]

The Molar Extinction Coefficient (ϵ): A Deeper Look

The molar extinction coefficient is an intrinsic property of a substance that measures how strongly it absorbs light at a specific wavelength. It is a cornerstone of quantitative spectrophotometry, governed by the Beer-Lambert Law.[8][9]

Beer-Lambert Law: $A = \epsilon cl$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient (in M⁻¹cm⁻¹)
- c is the molar concentration of the substance (in M)
- l is the optical path length of the cuvette (typically 1 cm)

The high molar extinction coefficient of Cy5.5 is a significant advantage, enabling sensitive detection even at low concentrations.[10] However, its accuracy is paramount. An incorrect ϵ value will lead to systematic errors in concentration determination and all subsequent calculations, such as the Degree of Labeling.

Experimental Determination of the Molar Extinction Coefficient

While vendor-provided specifications are a reliable starting point, experimental verification of the molar extinction coefficient in your specific buffer system is a best practice for rigorous quantitative studies. This process serves as a self-validating system for your dye stock.

Principle

The protocol is a direct application of the Beer-Lambert Law.^[11] By preparing a series of dilutions of the dye with known concentrations and measuring their absorbance at the λ_{max} , a standard curve can be generated. The slope of the linear regression of this curve (Absorbance vs. Concentration) will be equal to the molar extinction coefficient (assuming a 1 cm path length).^[12]

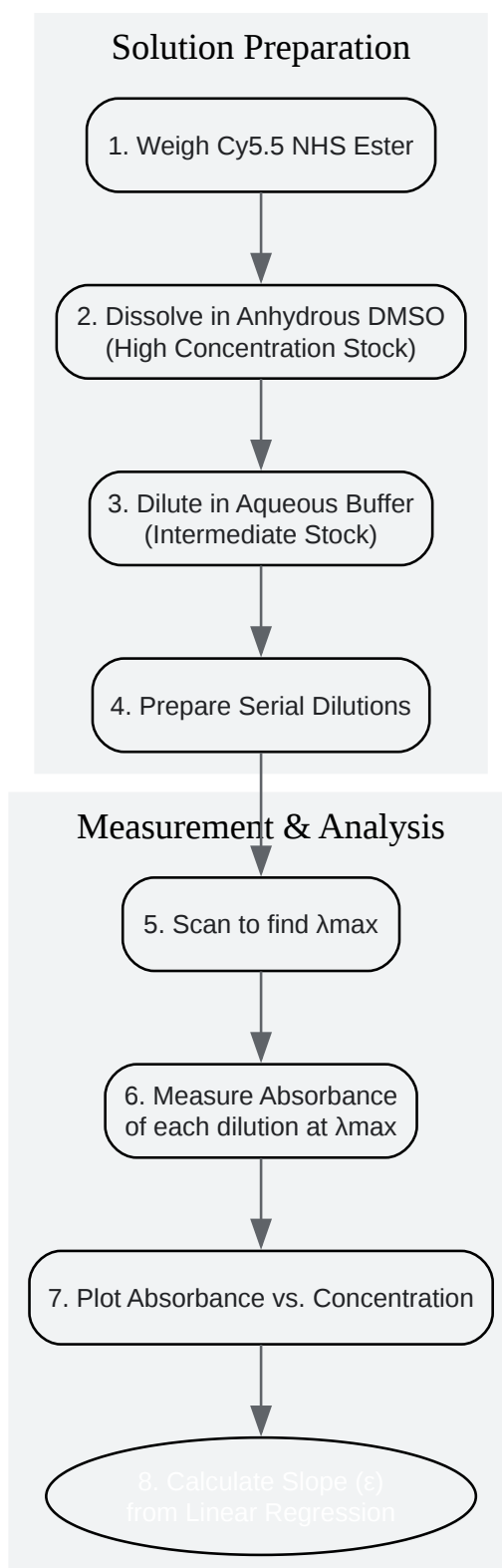
Detailed Protocol

- Materials and Reagents:
 - Cyanine5.5 NHS Ester
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - The aqueous buffer to be used in future experiments (e.g., 1X PBS, pH 7.4)
 - UV-Vis Spectrophotometer
 - Calibrated pipettes
 - 1.5 mL microcentrifuge tubes
 - Quartz cuvette (1 cm path length)
- Step 1: Prepare a Concentrated Stock Solution.
 - Accurately weigh out ~1 mg of Cy5.5 NHS ester.

- Dissolve it in a precise volume of anhydrous DMSO (e.g., 100 μL) to create a concentrated stock solution.[\[13\]](#)
- Causality: DMSO is used because Cy5.5 NHS ester has low aqueous solubility.[\[1\]](#)[\[7\]](#)
Using an anhydrous grade minimizes premature hydrolysis of the reactive NHS ester.
- Step 2: Prepare an Intermediate Dilution.
 - Perform a significant dilution of the DMSO stock into your aqueous buffer of choice. For example, dilute 2 μL of the DMSO stock into 998 μL of PBS.
 - Causality: This step is crucial to minimize the percentage of organic solvent in the final measurement, as solvent polarity can affect spectral properties.[\[12\]](#) Aim for <1% DMSO in the final dilutions.
- Step 3: Create a Serial Dilution Series.
 - Using the intermediate dilution, prepare a series of at least five dilutions in the aqueous buffer. For example, create 2-fold serial dilutions.
- Step 4: Spectrophotometric Measurement.
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Set the instrument to perform a wavelength scan (e.g., from 500 nm to 800 nm) to determine the precise absorbance maximum (λ_{max}) in your buffer.
 - Blank the spectrophotometer using the same aqueous buffer used for dilutions.
 - Measure the absorbance of each dilution at the determined λ_{max} .
 - Trustworthiness: Ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 - 1.5 A.U.).
- Step 5: Data Analysis and Calculation.
 - Calculate the precise molar concentration of each dilution based on the initial weight and dilution factors.

- Plot Absorbance (y-axis) vs. Molar Concentration (x-axis).
- Perform a linear regression on the data points. The R^2 value should be >0.99 .
- The slope of the resulting line is the experimentally determined molar extinction coefficient (ϵ).

Workflow for Molar Extinction Coefficient Determination



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Caption: Workflow for the experimental determination of ϵ .

Practical Application: Bioconjugation and Degree of Labeling (DOL)

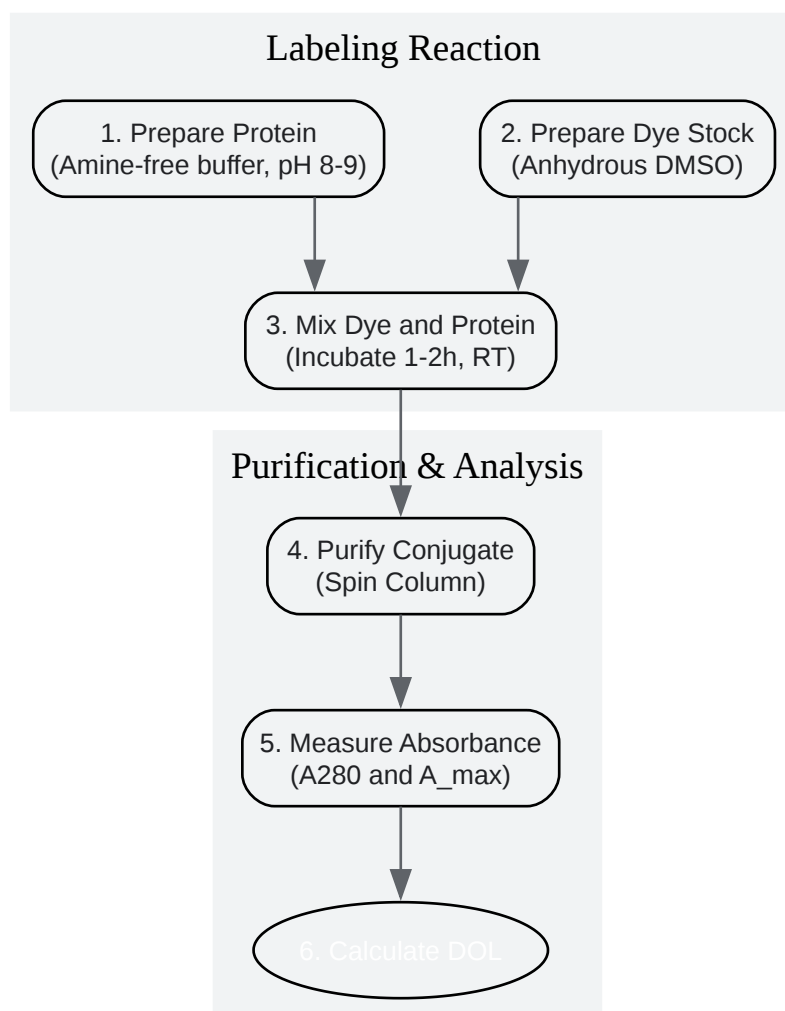
The primary use of Cy5.5 NHS ester is the covalent labeling of proteins and other biomolecules.^[14] The molar extinction coefficient is indispensable for quantifying the outcome of this reaction by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per protein molecule.^{[15][16]}

Protocol: Labeling a Protein with Cyanine5.5 NHS Ester

- Protein Preparation:
 - The protein must be in an amine-free buffer (e.g., PBS or sodium bicarbonate).^[17] Buffers like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed, typically by dialysis or buffer exchange.^{[3][17]}
 - The reaction pH should be slightly basic, typically pH 8.0-9.0.^{[3][13]}
 - Causality: At this pH, the primary amine groups (-NH₂) on lysine residues are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.
- Dye Preparation:
 - Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.^[18]
- Conjugation Reaction:
 - Add a calculated molar excess of the dye solution to the protein solution. A starting point is often a 10:1 to 20:1 molar ratio of dye to protein.^{[4][13]}
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.^[13]
- Purification:

- It is essential to remove any non-conjugated, free dye from the labeled protein.[4] This is most commonly achieved using size-exclusion chromatography, such as a spin desalting column (e.g., Sephadex G-25).[15][18]

Workflow for Protein Conjugation and DOL Calculation



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Caption: Workflow for protein labeling and analysis.

Calculating the Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the λ_{max} of the dye (~675 nm for Cy5.5).[15]

Step 1: Calculate the Molar Concentration of the Protein. A correction factor (CF) is required because the dye also absorbs light at 280 nm.^{[14][15]} This CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_{max} (A_{280} / A_{max}). For Cy5.5, this is typically around 0.08-0.10.^{[1][14]}

$$\text{Protein Conc. (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

Where:

- A_{280} is the absorbance of the conjugate at 280 nm.
- A_{max} is the absorbance of the conjugate at the dye's λ_{max} (~675 nm).
- CF is the correction factor for the dye at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.

Step 2: Calculate the Molar Concentration of the Dye.

$$\text{Dye Conc. (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

Where:

- ϵ_{dye} is the molar extinction coefficient of the Cy5.5 dye.

Step 3: Calculate the DOL.

$$\text{DOL} = [\text{Dye Conc. (M)}] / [\text{Protein Conc. (M)}]$$

An optimal DOL is critical. Under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and may alter the protein's biological activity.^{[15][19]} For most antibodies, a DOL between 2 and 10 is recommended.^[18]

Troubleshooting and Best Practices

- **Dye Precipitation:** If the dye precipitates upon addition to the aqueous protein solution, ensure the DMSO/DMF volume is less than 10% of the total reaction volume.^[13]

- **Low Labeling Efficiency:** Confirm the pH of the reaction buffer is between 8.0 and 9.0. Ensure the protein solution is free of extraneous primary amines (e.g., Tris, glycine).
- **Inaccurate DOL:** Incomplete removal of free dye is a common cause of artificially high DOL values. Ensure purification is thorough. Use an experimentally determined value for the dye's molar extinction coefficient for the highest accuracy.
- **Storage:** Store Cy5.5 NHS ester desiccated and protected from light at $\leq -15^{\circ}\text{C}$.[\[13\]](#)
Reconstituted DMSO stock solutions should be used promptly, as the NHS ester is susceptible to hydrolysis.[\[7\]](#)[\[13\]](#)

Conclusion

The molar extinction coefficient of Cyanine5.5 NHS ester is a fundamental parameter that underpins its use in quantitative bioscience. A thorough understanding of its value, the factors that influence it, and the methods for its experimental determination are essential for researchers. By following validated protocols for both characterization and application in bioconjugation, scientists can ensure the generation of high-quality, reproducible data in fluorescence-based assays.

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